3-(4-bromophenyl)-3-carbamoylpropanoic acid
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Overview
Description
3-(4-Bromophenyl)-3-carbamoylpropanoic acid is an organic compound with the molecular formula C10H10BrNO3 It is characterized by the presence of a bromophenyl group attached to a carbamoylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-3-carbamoylpropanoic acid typically involves the reaction of 4-bromobenzaldehyde with malonic acid in the presence of a base, followed by the addition of ammonium carbonate. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-3-carbamoylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-3-carbamoylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-3-carbamoylpropanoic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The carbamoylpropanoic acid moiety may also play a role in binding to biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar structural features but different functional groups, used in the synthesis of liquid crystal polymers.
[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid: Known for its cytotoxic activity on human tumor cell lines.
Uniqueness
3-(4-Bromophenyl)-3-carbamoylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity
Properties
CAS No. |
845786-00-7 |
---|---|
Molecular Formula |
C10H10BrNO3 |
Molecular Weight |
272.1 |
Purity |
95 |
Origin of Product |
United States |
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